3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol is a specialized organic compound characterized by its boronic acid derivative structure and trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol typically involves the reaction of phenol derivatives with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of a boronic acid with a halogenated phenol.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes often involve the use of advanced reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Formation of various substituted phenols or boronic acids.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, which is widely employed in the synthesis of biaryls and other complex organic molecules.
Biology: In biological research, the compound is utilized in the development of fluorescent probes and imaging agents due to its unique optical properties.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalytic processes.
Comparison with Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)phenol: Similar to the target compound but lacks the boronic acid moiety.
Uniqueness: The presence of both the boronic acid group and the trifluoromethoxy group in the same molecule provides unique chemical and biological properties that are not found in either group alone
Properties
CAS No. |
1689502-03-1 |
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Molecular Formula |
C13H16BF3O4 |
Molecular Weight |
304.1 |
Purity |
95 |
Origin of Product |
United States |
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